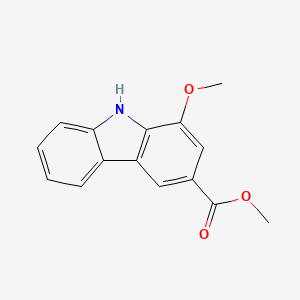
Mukonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mukonine belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Mukonine has been a subject of interest in cancer research due to its antiproliferative properties. A study by Liger et al. (2007) synthesized aza-analogues of this compound and evaluated their antiproliferative activity against various cancer cell lines. These analogues showed potential as therapeutic agents in cancer treatment (Liger et al., 2007).
Synthesis and Chemical Studies
The chemical synthesis of this compound has been a significant focus in scientific research. Liu and Larock (2007) developed an efficient method for synthesizing carbazole alkaloids like this compound, contributing to the ease of studying these compounds (Liu & Larock, 2007). Additionally, Zempoalteca and Tamariz (2002) described a concise and total synthesis of natural carbazole this compound, highlighting the compound's accessibility for further research (Zempoalteca & Tamariz, 2002).
Applications in Organic Synthesis
This compound's role in the synthesis of various compounds has been explored. Knölker and Wolpert (2003) used this compound in the total synthesis of alkaloids, demonstrating its utility in creating complex organic molecules (Knölker & Wolpert, 2003). Another study by Hibino et al. (2009) presented a new synthesis route for carbazole alkaloids like this compound, further expanding its applications in organic chemistry (Hibino et al., 2009).
Propiedades
Número CAS |
23523-94-6 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
methyl 1-methoxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-13-8-9(15(17)19-2)7-11-10-5-3-4-6-12(10)16-14(11)13/h3-8,16H,1-2H3 |
Clave InChI |
GIKICDROPGNERQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
SMILES canónico |
COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
melting_point |
198-200°C |
Descripción física |
Solid |
Sinónimos |
mukonine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)


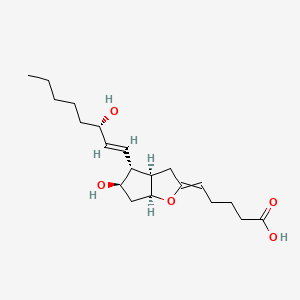
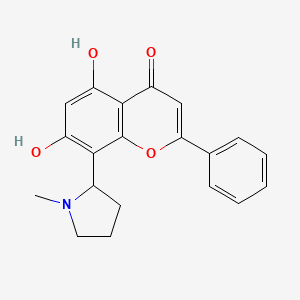
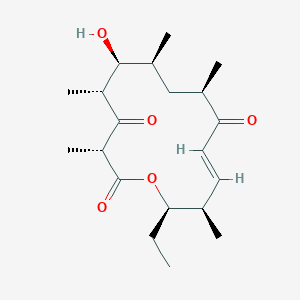
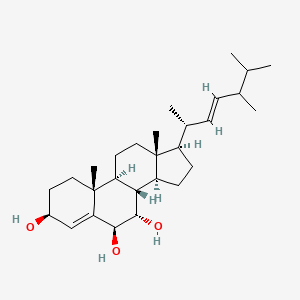
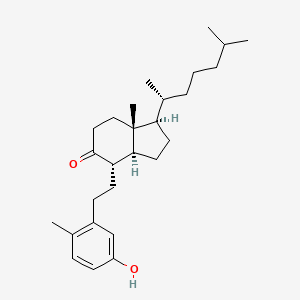
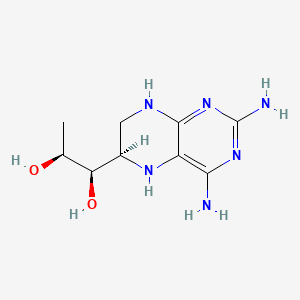
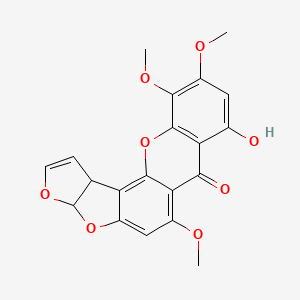
![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)
